molecular formula C30H22O2 B12544073 (5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanone CAS No. 655227-86-4

(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanone

Cat. No.: B12544073
CAS No.: 655227-86-4
M. Wt: 414.5 g/mol
InChI Key: GXISVOCBQRBLBS-UHFFFAOYSA-N
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Description

(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanone is an organic compound characterized by its complex structure, which includes a cyclopentadienone core substituted with multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a cyclopentadienone intermediate, followed by the introduction of phenyl groups through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. The final step often involves hydroxylation to introduce the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the cyclopentadienone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenylmethanone
  • 2,3-Dimethyl-5-hydroxy-2-cyclopentene-1-one

Uniqueness

(5-Hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of a hydroxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

655227-86-4

Molecular Formula

C30H22O2

Molecular Weight

414.5 g/mol

IUPAC Name

(5-hydroxy-2,3,5-triphenylcyclopenta-1,3-dien-1-yl)-phenylmethanone

InChI

InChI=1S/C30H22O2/c31-29(24-17-9-3-10-18-24)28-27(23-15-7-2-8-16-23)26(22-13-5-1-6-14-22)21-30(28,32)25-19-11-4-12-20-25/h1-21,32H

InChI Key

GXISVOCBQRBLBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(=C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4)(C5=CC=CC=C5)O

Origin of Product

United States

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